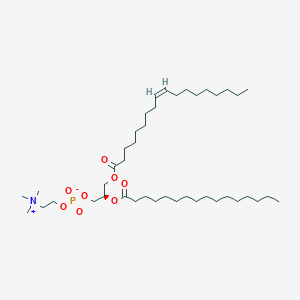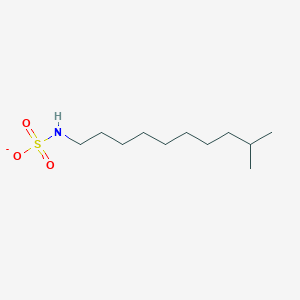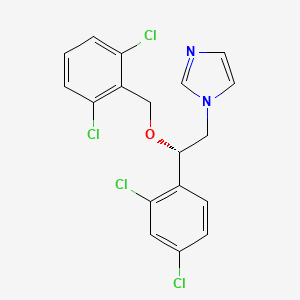
Isoconazole, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoconazole, (S)- is an azole antifungal compound used primarily for treating superficial skin and vaginal infections. It is known for its effectiveness against a broad spectrum of fungi, including dermatophytes, yeasts, and molds . This compound is a stereoisomer of isoconazole, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoconazole, (S)- can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, isoconazole is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually formulated as a nitrate salt to enhance its solubility and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Isoconazole, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of isoconazole, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Isoconazole, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azole antifungals.
Biology: Researchers use it to study fungal cell membrane biosynthesis and the inhibition of ergosterol synthesis.
Medicine: It is extensively studied for its antifungal properties and potential use in treating various fungal infections.
Industry: It is used in the formulation of antifungal creams, ointments, and other topical applications
Mécanisme D'action
Isoconazole, (S)- exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, isoconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .
Comparaison Avec Des Composés Similaires
Isoconazole, (S)- is similar to other azole antifungals such as clotrimazole, miconazole, and bifonazole. it has unique properties that make it particularly effective against certain types of fungi:
Clotrimazole: Similar in structure but differs in its spectrum of activity and pharmacokinetics.
Miconazole: Shares a similar mechanism of action but has different clinical applications.
Bifonazole: Structurally similar but has a broader spectrum of activity against gram-positive bacteria
Isoconazole, (S)- stands out due to its high efficacy and broad-spectrum activity, making it a valuable compound in both clinical and research settings.
Propriétés
Numéro CAS |
322764-96-5 |
|---|---|
Formule moléculaire |
C18H14Cl4N2O |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1 |
Clé InChI |
MPIPASJGOJYODL-GOSISDBHSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)

![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261602.png)
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
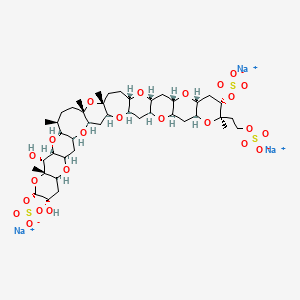
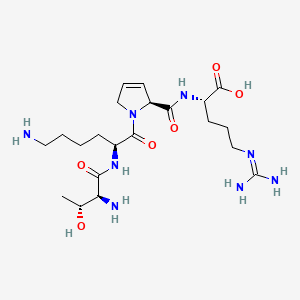

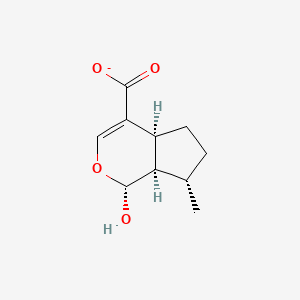
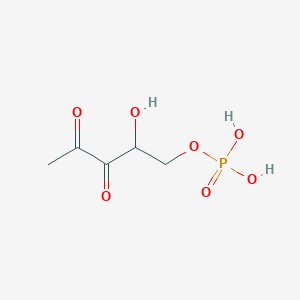
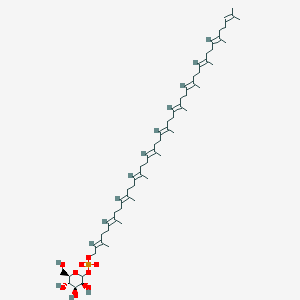
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
![[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261620.png)
